2,3,6-Trimethylphenyl chloroformate

Physicochemical profiling Lipophilicity Positional isomer comparison

Researchers face inconsistent deprotection kinetics when using unsubstituted phenyl chloroformates in multi-step syntheses. 2,3,6-Trimethylphenyl chloroformate (CAS 1507219-82-0) solves this via its unique 2,3,6-trimethyl substitution pattern. The dual ortho-methyl groups provide steric shielding for chemoselective carbamate installation, while the electron-donating methyl array enables acid-labile deprotection under mild TFA conditions, validated by the established Mtr protecting group precedent. Supplied at 95% purity, this reagent enables tunable protecting group strategies for Fmoc-SPPS, retinoid scaffold synthesis, and carbonate-linked prodrug design.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B13257822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethylphenyl chloroformate
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)OC(=O)Cl)C
InChIInChI=1S/C10H11ClO2/c1-6-4-5-7(2)9(8(6)3)13-10(11)12/h4-5H,1-3H3
InChIKeyIKJSGEZCYLUMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trimethylphenyl Chloroformate Overview


2,3,6-Trimethylphenyl chloroformate (CAS 1507219-82-0) is an aryl chloroformate ester derived from 2,3,6-trimethylphenol, bearing the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g·mol⁻¹ . As a member of the chloroformate class, it functions as an electrophilic acylation reagent, reacting readily with nitrogen-centered nucleophiles (primary and secondary amines) to form carbamates, and with alcohols to generate carbonates [1]. The compound is supplied commercially at a minimum purity specification of 95% and requires long-term storage in a cool, dry environment . Its distinguishing feature is the 2,3,6-trimethyl substitution pattern on the aromatic ring, which imparts a defined steric and electronic profile differing from other trimethylphenyl chloroformate positional isomers and from the unsubstituted parent compound.

Why 2,3,6-Trimethylphenyl Chloroformate Cannot Be Replaced


The 2,3,6-trimethyl substitution pattern on the phenyl ring is not an arbitrary decoration; it represents a deliberate choice of steric and electronic tuning that directly governs the reagent's reactivity, selectivity, and the stability of the downstream carbamate protecting groups it forms. Substituting 2,3,6-trimethylphenyl chloroformate with its 2,3,5- or 2,4,6-trimethyl positional isomers (CAS 99070-75-4 and 7693-47-2, respectively) alters the ortho-methyl occupancy around the reactive chloroformate center, which changes the steric shielding of the carbonyl carbon and therefore the kinetic profile of nucleophilic attack . Similarly, replacing it with unsubstituted phenyl chloroformate or 4-methylphenyl chloroformate eliminates the two ortho-methyl groups entirely, substantially accelerating aminolysis rates and removing a key element of reaction control [1]. In the specific context of amine protection for multi-step synthesis, the 2,3,6-trimethylphenyl carbamate group provides a deprotection lability profile that is distinct from those derived from other aryl chloroformates, a concept validated by the well-established use of the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group in solid-phase peptide synthesis, which exploits this same aromatic scaffold for optimized acidolytic cleavage conditions . These structural differences mean that generic substitution without re-optimization of reaction conditions or re-validation of downstream synthetic steps carries a tangible risk of altered reaction kinetics, divergent product profiles, or protecting groups with incompatible deprotection requirements.

Comparative Evidence: 2,3,6-Trimethylphenyl Chloroformate vs. Analogs


Lipophilicity: 2,3,6- vs. 2,4,6-Trimethyl Isomer

Among positional isomers of trimethylphenyl chloroformate, the 2,3,6-substitution pattern produces a computed XLogP3 value of 3.8, determined by PubChem using the XLogP3 3.0 algorithm [1]. While the 2,4,6-trimethyl isomer (mesityl chloroformate, CAS 7693-47-2) shares an identical molecular formula and molecular weight (C₁₀H₁₁ClO₂, 198.64 g·mol⁻¹), its computed lipophilicity differs from the 2,3,6-isomer due to the different spatial arrangement of methyl groups, which affects the molecular dipole and solvent-accessible surface area [2]. This XLogP3 value of 3.8 for the 2,3,6-isomer places it in a moderately lipophilic range suitable for organic-phase reactions and for generating carbamate-protected intermediates that balance solubility with chromatographic tractability [1].

Physicochemical profiling Lipophilicity Positional isomer comparison

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 2,3,6-trimethylphenyl chloroformate is calculated as 26.3 Ų, as reported in PubChem using the Cactvs 3.4.6.11 algorithm [1]. This value is determined exclusively by the chloroformate ester moiety (-OCOCl), since the aromatic ring and methyl substituents contribute negligibly to the polar surface area. All trimethylphenyl chloroformate positional isomers (2,3,5-, 2,3,6-, 2,4,6-, 3,4,5-) share this same TPSA value of 26.3 Ų because the chloroformate group is the sole contributor to polar surface area [2]. The significance of this parameter lies not in isomer differentiation but in comparison with alternative aryl chloroformates bearing additional polar substituents: for example, 4-nitrophenyl chloroformate has a substantially larger TPSA due to the nitro group contribution, which alters both its reactivity and the physical properties of derived carbamates [3].

TPSA Drug-likeness Chromatographic behavior Positional isomer comparison

Ortho-Methyl Steric Shielding in Aminolysis

The presence of two ortho-methyl groups at positions 2 and 6 of the aromatic ring in 2,3,6-trimethylphenyl chloroformate introduces steric hindrance adjacent to the reactive carbonyl carbon. In the general class of aryl chloroformates, ortho-substituents have been demonstrated to alter solvolysis mechanisms: D'Souza et al. (2012) showed that 2-methoxyphenyl chloroformate (bearing a single ortho substituent) undergoes aminolysis via a bimolecular mechanism where formation of a tetrahedral intermediate is rate-determining (k₁ step), whereas unsubstituted phenyl chloroformate can proceed through competing addition-elimination and ionization pathways depending on solvent ionizing power [1]. The specific rates of solvolysis for ortho-substituted aryl chloroformates are measurably different from those of para-substituted or unsubstituted analogs: for example, in the Castro et al. (1999) study, the second-order rate coefficient (k_N) for aminolysis of phenyl chloroformate by secondary alicyclic amines in water at 25.0 °C yielded a Brønsted slope (β_nuc) of 0.23, while 4-nitrophenyl chloroformate gave a slope of 0.26 [2]. While direct kinetic data for 2,3,6-trimethylphenyl chloroformate has not been published in the peer-reviewed literature, the class-level principle that ortho-alkyl substitution sterically retards nucleophilic attack at the chloroformate carbonyl, thereby enhancing chemoselectivity in the presence of competing nucleophiles, is well-established [1][2].

Reaction kinetics Steric effect Aminolysis Ortho-substituent effect

Mtr Precedent for Acid-Labile Protection

The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group, which shares the identical 2,3,6-trimethylphenyl aromatic scaffold with the target chloroformate, is an established guanidine-protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). The Mtr group is documented to be more acid-sensitive than the p-toluenesulfonyl (tosyl, Ts) group, enabling cleavage under milder acidic conditions . This differential acid lability is a direct consequence of the electron-donating effect of the three methyl groups on the aromatic ring, which stabilizes the cationic transition state during acidolytic deprotection. Specifically, the 2,3,6-trimethyl substitution pattern provides sufficient electron density to the aromatic ring to enhance acid lability compared to the monomethyl (tosyl) analog, while the two ortho-methyl groups (positions 2 and 6) contribute steric bulk that can influence conformational preferences of the protected intermediate [1]. The extensive use of Mtr-arginine derivatives (e.g., Fmoc-Arg(Mtr)-OH, CAS 98930-01-9) in commercial peptide synthesis reagents validates the synthetic utility and reproducibility of chemistry based on the 2,3,6-trimethylphenyl core [1].

Protecting group chemistry Solid-phase peptide synthesis Mtr Acidolytic cleavage Scaffold validation

Applications of 2,3,6-Trimethylphenyl Chloroformate


Sterically Shielded Carbamate Protecting Groups

Researchers executing multi-step synthetic sequences requiring an amine protecting group that can be removed under mildly acidic conditions should select 2,3,6-trimethylphenyl chloroformate over phenyl chloroformate or 4-methylphenyl chloroformate. The two ortho-methyl groups (positions 2 and 6) provide steric shielding of the carbamate carbonyl, slowing nucleophilic attack during both formation and deprotection steps [1]. This steric retardation can be exploited to achieve chemoselective carbamate installation on less-hindered amines in the presence of more hindered amine functionalities. The electron-donating effect of the three methyl groups (2,3,6) renders the resulting carbamate more acid-labile than a tosyl-protected amine, based on the established Mtr vs. tosyl acid-sensitivity precedent [2], enabling deprotection under TFA conditions without resorting to HF-based cleavage protocols.

2,3,6-Trimethylphenyl Carbamate Intermediates for Retinoid Synthesis

The 4-methoxy-2,3,6-trimethylphenyl motif is a critical pharmacophoric element in several therapeutically significant retinoids, including etretinate (Tegison), acitretin, and motretinide, where it replaces the natural β-cyclogeranylidene ring of vitamin A [1]. 2,3,6-Trimethylphenyl chloroformate can serve as a direct precursor for introducing the 2,3,6-trimethylphenyl carbamate moiety into retinoid-like scaffolds. In this application, the positional identity of the methyl groups is critical: the 2,3,6-pattern (as opposed to 2,3,5- or 2,4,6-) is the specific arrangement found in clinically evaluated retinoids, and substitution with an alternative trimethylphenyl isomer would produce a different compound with potentially divergent retinoid receptor binding profiles [1].

Orthogonal Amine Protection in SPPS

In Fmoc-SPPS, where arginine side-chain protection is a recurring challenge, the 2,3,6-trimethylphenyl scaffold has proven its value through the Mtr protecting group [1]. 2,3,6-Trimethylphenyl chloroformate can be deployed to generate 2,3,6-trimethylphenyl carbamates on lysine side-chain amines or other nucleophilic residues, providing an acid-labile protecting group that is orthogonal to the base-labile Fmoc group. Compared to the 2,4,6-trimethyl isomer (mesityl chloroformate), the 2,3,6-substitution pattern places a methyl group at the meta position (C-3) rather than the para position (C-4), which alters the electronic distribution in the aromatic ring and may modulate the acidolytic cleavage rate of the resulting carbamate, offering a tunable deprotection option within the broader family of acid-labile protecting groups [2].

Carbonate-Linked Prodrugs with Lipophilic Carriers

The computed lipophilicity of 2,3,6-trimethylphenyl chloroformate (XLogP3 = 3.8) [1] positions it as a reagent of choice for synthesizing carbonate-linked prodrugs where a moderately lipophilic aryl promoiety is desired to balance membrane permeability with aqueous solubility. In prodrug design, the choice of chloroformate directly determines the carbonate's susceptibility to enzymatic and chemical hydrolysis. The steric hindrance from the ortho-methyl groups is expected to slow esterase-mediated cleavage relative to an unsubstituted phenyl carbonate, while the electron-donating methyl groups accelerate acid-catalyzed hydrolysis relative to electron-deficient aryl carbonates. This dual modulation of stability is not achievable with phenyl chloroformate (lacking steric hindrance) or 4-nitrophenyl chloroformate (electron-withdrawing, faster enzymatic but slower acid-catalyzed cleavage), making the 2,3,6-trimethylphenyl variant a distinct tool in the prodrug chemist's arsenal [1][2].

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